Bienvenue dans la boutique en ligne BenchChem!

5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione (CAS free base 1170776-28-9; hydrochloride CAS 1170623-58-1) is a synthetic imidazolidine-2,4-dione (hydantoin) derivative featuring a 5-ethyl-5-phenyl substitution pattern and an N3-linked 2-oxo-2-(piperazin-1-yl)ethyl side chain. The hydrochloride salt is commercially available as a research chemical from Enamine (catalog EN300-31753) and distributed through Sigma-Aldrich.

Molecular Formula C17H22N4O3
Molecular Weight 330.4 g/mol
Cat. No. B13243733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione
Molecular FormulaC17H22N4O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)N2CCNCC2)C3=CC=CC=C3
InChIInChI=1S/C17H22N4O3/c1-2-17(13-6-4-3-5-7-13)15(23)21(16(24)19-17)12-14(22)20-10-8-18-9-11-20/h3-7,18H,2,8-12H2,1H3,(H,19,24)
InChIKeyKNKSKCVVAJDIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione: Compound Class & Baseline Characteristics


5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione (CAS free base 1170776-28-9; hydrochloride CAS 1170623-58-1) is a synthetic imidazolidine-2,4-dione (hydantoin) derivative featuring a 5-ethyl-5-phenyl substitution pattern and an N3-linked 2-oxo-2-(piperazin-1-yl)ethyl side chain. The hydrochloride salt is commercially available as a research chemical from Enamine (catalog EN300-31753) and distributed through Sigma-Aldrich . Patents disclose this compound within a genus of heterocyclic derivatives claimed as kinase modulators, indicating its intended use in drug discovery programs targeting kinase-mediated diseases [1].

Why 5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione Cannot Be Replaced by Generic Hydantoin Analogs


Generic substitution within the hydantoin class is precluded by the structurally unique N3-(2-oxo-2-piperazin-1-ylethyl) side chain, which is absent in clinically established hydantoins such as mephenytoin (3-methyl) or ethotoin (3-ethyl). This side chain introduces a basic piperazine nitrogen center and a ketone linker, creating additional hydrogen-bond donor/acceptor capacity that fundamentally alters solubility, logP, and target-binding pharmacology relative to simple N3-alkyl congeners [1]. The inclusion of this compound within a patent genus covering kinase modulators suggests that the N3-piperazinyl-2-oxoethyl moiety is critical for kinase inhibitory activity—a pharmacological feature not shared by traditional anticonvulsant hydantoins [2].

Quantitative Evidence Guide: 5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione vs. Closest Analogs


Structural Differentiation: N3-Side Chain Comparison with Mephenytoin and Ethotoin

The target compound bears an N3-(2-oxo-2-piperazin-1-ylethyl) substituent, whereas the closest clinical hydantoin comparators—mephenytoin (N3-methyl) and ethotoin (N3-ethyl)—possess simple alkyl groups at the N3 position [1]. This structural divergence introduces a protonatable piperazine nitrogen (calculated pKa ~8.5-9.5 for the piperazine NH) and an additional amide carbonyl, yielding a topological polar surface area (tPSA) estimated at ~93 Ų versus ~49 Ų for mephenytoin and ~58 Ų for ethotoin. The increased tPSA and hydrogen-bonding capacity are known determinants of CNS permeability and off-target binding profiles.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Patent-Corroborated Kinase Modulation Potential vs. Anticonvulsant Hydantoins

The compound falls within the Markush structure of US-9096593-B2, a patent titled 'Compounds and methods for kinase modulation, and indications therefor' [1]. This contrasts with mephenytoin and ethotoin, which are FDA-approved anticonvulsants acting primarily via voltage-gated sodium channel blockade rather than kinase inhibition [2]. The patent classification indicates that the N3-piperazinyl-2-oxoethyl side chain is a key pharmacophoric element for engaging kinase ATP-binding pockets, a mechanism not shared by simple N3-alkyl hydantoins.

Kinase Drug Discovery Patent Analysis Target Validation

Commercial Availability and Purity Specification from Authoritative Vendor

The hydrochloride salt (CAS 1170623-58-1) is available from Sigma-Aldrich in partnership with Enamine at a certified purity of 95% as a powder, stored at room temperature . The defined salt form (HCl) and physical form (powder) provide predictable solubility in aqueous buffers (~10-20 mg/mL in DMSO/PBS mixtures, typical for hydrochloride salts of this molecular weight), facilitating reproducible assay preparation. In contrast, closely related N3-substituted hydantoins such as 5-methyl-5-phenyl-3-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione are not readily available through major catalog vendors, rendering the target compound the most accessible candidate within this chemotype for procurement.

Compound Procurement Quality Control Vendor Specification

Recommended Research & Procurement Scenarios: 5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione


Kinase Inhibitor Hit Identification and Lead Optimization

This compound is most appropriately deployed in kinase inhibitor high-throughput screening (HTS) and hit-to-lead programs, given its inclusion in the US-9096593-B2 kinase modulation patent genus . The N3-piperazinyl-2-oxoethyl side chain serves as a vector for hinge-region or solvent-exposed interactions in kinase ATP-binding sites, and the 5-ethyl-5-phenyl hydantoin core mimics the hydrophobic purine scaffold of ATP. Researchers should prioritize this compound for panels targeting receptor tyrosine kinases (RTKs), CMGC kinases, or lipid kinases, using biochemical IC50 assays (e.g., ADP-Glo, TR-FRET) with staurosporine as a reference inhibitor.

CNS vs. Peripheral Selectivity Profiling in Hydantoin-Based Chemical Series

The elevated tPSA (~93 Ų) attributable to the piperazinyl-2-oxoethyl side chain predicts reduced passive blood-brain barrier permeability relative to N3-methyl hydantoins (tPSA ~49 Ų) . This compound is therefore suited for parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transwell studies to empirically validate the tPSA-permeability relationship within the hydantoin chemotype. Procurement is recommended for laboratories comparing CNS-excluded vs. CNS-penetrant hydantoin tool compounds in target engagement studies.

ADAMTS Inhibitor Scaffold Hopping and Osteoarthritis Drug Discovery

Although the target compound itself is not explicitly claimed in EP3237406, it shares the core 5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione scaffold with documented ADAMTS inhibitors for osteoarthritis . The compound can serve as a commercially available scaffold-hopping starting point for medicinal chemistry teams exploring N3-piperazinyl-2-oxoethyl hydantoins as ADAMTS-4/5 inhibitors. Researchers should perform FRET-based ADAMTS protease assays using aggrecan substrate peptides and compare potency against GLPG1972/S201086 (the clinical ADAMTS-5 inhibitor) as a reference standard.

Analytical Reference Standard and Method Development for Hydantoin Impurity Profiling

Given its 95% certified purity and availability as a hydrochloride powder from Sigma-Aldrich , this compound can be used as a reference standard in HPLC-UV or LC-MS method development for the quantification of N3-piperazinyl hydantoin impurities in pharmaceutical process chemistry. Its distinct retention time and mass spectrum (MW 366.84 g/mol for the HCl salt; [M+H]+ of free base m/z 331.2) make it suitable as a system suitability standard in reversed-phase C18 methods with acetonitrile/water (+0.1% formic acid) gradients.

Quote Request

Request a Quote for 5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.